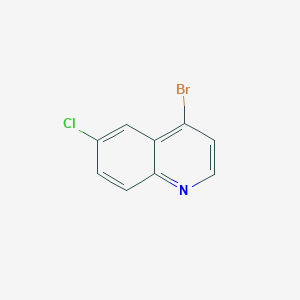

1-Bromo-3-chloro-2-(trifluoromethyl)benzene

Vue d'ensemble

Description

1-Bromo-3-chloro-2-(trifluoromethyl)benzene, also known as 1-bromo-3-chloro-2-trifluoromethylbenzene, is an aromatic organic compound with a trifluoromethyl substituent. It is used in the synthesis of various compounds, including pharmaceuticals, and is a useful building block for organic synthesis. It is also used as a catalyst in some reactions.

Applications De Recherche Scientifique

Site-Selective Metalation

1-Bromo-3-chloro-2-(trifluoromethyl)benzene demonstrates versatility in site-selective metalation. For example, it undergoes deprotonation adjacent to its halogen substituent when treated with specific reagents. This leads to regioselective reactions, as seen in the work of Mongin, Desponds, and Schlosser (1996), where different metalation sites are achieved based on the reaction conditions and the choice of metalating agents (Mongin, Desponds, & Schlosser, 1996).

Synthesis of Complex Organic Compounds

This chemical serves as a starting material for organometallic synthesis, enabling the production of various complex organic compounds. Porwisiak and Schlosser (1996) highlighted its use in synthesizing synthetically useful reactions via different phenyl intermediates (Porwisiak & Schlosser, 1996).

Sodium Dithionite Initiated Coupling

Dmowski, Urbańczyk-Lipkowska, and Wójcik (2009) reported a unique sodium dithionite initiated coupling of a compound closely related to this compound, leading to the synthesis of new compounds with specific structures confirmed by spectral methods and X-ray crystal analysis (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Aryne Route to Naphthalenes

In a study conducted by Schlosser and Castagnetti (2001), treatment of a related compound with lithium diisopropylamide led to the generation of phenyllithium intermediates. These intermediates were then used to synthesize naphthalenes, demonstrating the compound's role in the arynes route to naphthalenes (Schlosser & Castagnetti, 2001).

Electrochemical Studies

Fink et al. (1997) synthesized and characterized new ethynylferrocene compounds, demonstrating the electrochemical properties and interactions of these compounds. Their work underlines the potential of this compound derivatives in studying electrochemical reactions (Fink et al., 1997).

Ring Halogenations and Synthesis of Non-Peptide Small Molecular Antagonist

The compound's derivatives have been used in ring halogenation reactions, as shown by Bovonsombat and Mcnelis (1993), and in the synthesis of non-peptide small molecular antagonists, as explored by Bi (2015). These studies demonstrate the compound's utility in producing pharmacologically relevant structures (Bovonsombat & Mcnelis, 1993), (Bi, 2015).

Other Applications

Additional research includes the synthesis of various fluorine compounds, crystal structure analysis, and the preparation of specific benzene derivatives. These studies further highlight the diverse scientific applications of this compound in different areas of chemistry (Takagi et al., 1996), (Jotani et al., 2019), (Wallace et al., 2005).

Safety and Hazards

This compound is associated with certain hazards. It can cause severe skin burns and eye damage . Safety precautions include not breathing in its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

This compound is often used in chemical synthesis, particularly in Suzuki–Miyaura coupling reactions . .

Mode of Action

The mode of action of 2-Bromo-6-chlorobenzotrifluoride is primarily chemical rather than biological. In the context of Suzuki–Miyaura coupling reactions, it serves as a reagent that undergoes a transmetalation process

Biochemical Pathways

Its role in Suzuki–Miyaura coupling reactions suggests it may influence pathways involving the formation of carbon-carbon bonds .

Result of Action

In chemical reactions, it contributes to the formation of new carbon-carbon bonds . Its effects at the cellular level, if any, would depend on its specific biological targets, which are currently unknown.

Propriétés

IUPAC Name |

1-bromo-3-chloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIQQGXRDHXMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604398 | |

| Record name | 1-Bromo-3-chloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

857061-44-0 | |

| Record name | 1-Bromo-3-chloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.